3-(2-chlorophenyl)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one
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Overview
Description
3-(2-chlorophenyl)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one typically involves the condensation of 2-chlorobenzaldehyde with 2,4-dihydroxyacetophenone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of a chalcone intermediate, which undergoes cyclization to form the desired chromenone structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of different solvents, catalysts, and purification techniques. The process may also be scaled up using continuous flow reactors to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-chlorophenyl)-7-oxo-2,8-dimethyl-4H-chromen-4-one.
Reduction: Formation of 3-(2-chlorophenyl)-7-hydroxy-2,8-dimethyl-4H-chroman-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as UV protection.
Mechanism of Action
The biological activity of 3-(2-chlorophenyl)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can scavenge free radicals, thereby reducing oxidative stress and inflammation. It may also inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one: Lacks the 2,8-dimethyl groups, which may affect its biological activity.
3-(2-chlorophenyl)-7-hydroxy-2,8-dimethyl-4H-chroman-4-one: The chroman structure differs from the chromenone, potentially altering its reactivity and biological properties.
Uniqueness
The presence of the 2,8-dimethyl groups in 3-(2-chlorophenyl)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one may enhance its stability and biological activity compared to similar compounds. These structural features can influence its interaction with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-hydroxy-2,8-dimethylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-9-14(19)8-7-12-16(20)15(10(2)21-17(9)12)11-5-3-4-6-13(11)18/h3-8,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLFTKVLUMIPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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